molecular formula C11H16N2O2 B1280463 tert-Butyl (6-methylpyridin-2-yl)carbamate CAS No. 205676-84-2

tert-Butyl (6-methylpyridin-2-yl)carbamate

Cat. No.: B1280463
CAS No.: 205676-84-2
M. Wt: 208.26 g/mol
InChI Key: XSVAARVWQDEAEL-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-Butyl (6-methylpyridin-2-yl)carbamate typically involves the reaction of 6-methylpyridin-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

tert-Butyl (6-methylpyridin-2-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (6-methylpyridin-2-yl)carbamate is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of more complex molecules and is used in the development of pharmaceuticals and agrochemicals. In medicinal chemistry, it is used as a protecting group for amines, allowing for selective reactions to occur at other functional groups .

Mechanism of Action

The mechanism of action of tert-Butyl (6-methylpyridin-2-yl)carbamate involves its ability to act as a protecting group for amines. By forming a stable carbamate linkage, it prevents the amine from participating in unwanted side reactions. This allows for selective functionalization of other parts of the molecule. The compound can be deprotected under acidic or basic conditions to regenerate the free amine .

Comparison with Similar Compounds

tert-Butyl (6-methylpyridin-2-yl)carbamate is similar to other carbamate compounds such as tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate and tert-butyl (6-ethynylpyridin-2-yl)carbamate. it is unique in its specific substitution pattern on the pyridine ring, which imparts different reactivity and selectivity in chemical reactions .

Similar compounds include:

Properties

IUPAC Name

tert-butyl N-(6-methylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-6-5-7-9(12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVAARVWQDEAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463710
Record name tert-Butyl (6-methylpyridin-2-yl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90101-22-7, 205676-84-2
Record name 1,1-Dimethylethyl N-(6-methyl-2-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90101-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (6-methylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90101-22-7
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Synthesis routes and methods I

Procedure details

295.7 g (199 mL) of chloroform were added to a reaction system and cooled to 0° C. followed by blowing in 43.08 g (0.436 moles) of phosgene over the course of 0.5 hours. A mixed solution containing 21.66 g (0.200 moles) of 2-amino-6-picoline, 20.26 g (0.200 moles) of triethylamine, 37.02 g (0.499 moles) of t-butanol and 89.6 g (60 mL) of chloroform were dropped into this phosgene solution over the course of 1.0 hours while holding the internal temperature at −3° C. to 2° C. Following completion of dropping, the solution was stirred for 1.4 hours. Next, 20.30 g (0.201 moles) of triethylamine and 59.4 g (40 mL) of chloroform were dropped in over the course of 0.8 hours while holding the internal temperature at 0° C. to 5° C. Following completion of dropping, the solution was stirred for 1.0 hours. Next, 122.5 g (82 mL) of chloroform were added. The reaction solution was subjected to quantitative analysis by HPLC. The target (6-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester was obtained at a yield of 94%. The yield of 1,3-bis-(6-methyl-pyridin-2-yl)-urea (urea compound) was 2%.
Quantity
43.08 g
Type
reactant
Reaction Step One
Quantity
199 mL
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solvent
Reaction Step Two
Quantity
21.66 g
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reactant
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20.26 g
Type
reactant
Reaction Step Three
Quantity
37.02 g
Type
reactant
Reaction Step Three
Quantity
60 mL
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solvent
Reaction Step Three
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0 (± 1) mol
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reactant
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Quantity
20.3 g
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reactant
Reaction Step Five
Quantity
40 mL
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82 mL
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solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

462 ml of ethyl acetate were added to a reaction system and cooled to −15° C. followed by blowing in 114.4 g (1.16 moles) of phosgene over the course of 1.8 hours. A mixed solution containing 50.2 g (0.462 moles) a of 2-amino-6-picoline, 131.8 g (1.02 moles) of N,N-diisopropylethylamine, 85.7 g (1.16 moles) of t-butanol and 231 mL of ethyl acetate was then dropped into this phosgene solution over the course of 2.8 hours while holding the internal temperature at −15° C. to 0° C. Following completion of dropping, the solution was stirred for 1.7 hours. Next, 300 mL of water and 200 mL of 28% sodium hydroxide were sequentially added while holding the internal temperature at 0° C. or lower. The aqueous phase was extracted with 300 mL of ethyl acetate. The organic phases were combined and mixed and then concentrated under reduced pressure. A mixed solution of methanol and water was added to the resulting crude product. The precipitated crystals were then subjected to suction filtration and dried under reduced pressure to obtain 93.4 g of the target (6-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester (yield: 94%). The yield of 1,3-bis-(6-methyl-pyridin-2-yl)-urea (urea compound) was 3%.
Quantity
114.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
131.8 g
Type
reactant
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Quantity
85.7 g
Type
reactant
Reaction Step Two
Quantity
231 mL
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solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
462 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

14.8 g (200 millimoles) of t-butanol and 29 ml of ethyl acetate were added to a reaction system followed by blowing in 9.9 g (100 millimoles) of phosgene. A mixed solution containing 5.48 g (50.7 millimoles) of 2-amino-6-picoline, 12.5 g (97.0 millimoles) of N,N-diisopropylethylamine and 32 mL of ethyl acetate was dropped into this solution over the course of 1.5 hours while holding the internal temperature at −15° C. to −5° C. Following completion of dropping, the solution was stirred for 1 hour. Next, 50 mL of water and 5.1 g of 28% sodium hydroxide were sequentially added while holding the internal temperature at 0° C. or lower. After separating the liquid, the aqueous phase was extracted with ethyl acetate. The organic phases were combined and mixed, and a portion of the organic phase was sampled and subjected to quantitative analysis by HPLC. The target (6-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester was obtained at a yield of 89%. The yield of 1,3-bis-(6-methyl-pyridin-2-yl)-urea (urea compound) was 8%. Furthermore, the yield of the urea compound was based on the raw material 2-amino-6-picoline and was calculated using 2 molecules of 2-amino-6-picoline for 1 molecule of the urea compound (and was similarly calculated in the subsequent examples and comparative examples).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
5.48 g
Type
reactant
Reaction Step Three
Quantity
12.5 g
Type
reactant
Reaction Step Three
Quantity
32 mL
Type
solvent
Reaction Step Three
Quantity
5.1 g
Type
reactant
Reaction Step Four
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Quantity
50 mL
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solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

55.6 g (0.75 moles) of t-butanol and 450 mL of chloroform were added to a reaction system followed by blowing in 65.3 g (0.66 moles) of phosgene over the course of 2.5 hours while holding the internal temperature at −5° C. to 0° C., and then simultaneously supplying a mixed solution containing 32.4 g (0.30 moles) of 2-amino-6-picoline, 133.5 g (1.32 moles) of triethylamine and 300 mL of chloroform to the reaction system over the course of 2.5 hours using a metering pump (supply rate: 3 mL/min). After supplying the mixed solution, the solution was stirred for 1 hour at 0° C. Next, water and 28% sodium hydroxide were sequentially added while holding the internal temperature at 0° C. or lower. After separating the liquid, the aqueous phase was extracted with chloroform, and the organic phases were combined and mixed. A portion of the organic phase was sampled and subjected to quantitative analysis by HPLC. The target (6-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester was obtained at yield of 98%. Only an extremely small amount of 1,3-bis-(6-methyl-pyridin-2-yl)-urea (urea compound) was present.
Quantity
55.6 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
65.3 g
Type
reactant
Reaction Step Two
Quantity
32.4 g
Type
reactant
Reaction Step Three
Quantity
133.5 g
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reactant
Reaction Step Three
Quantity
300 mL
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solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

1702 mL of chloroform were added to a reaction system and cooled to −15° C. followed by blowing in 218.60 g (2.21 moles) of phosgene over the course of 3.7 hours. A mixed solution containing 108.19 g (1.00 moles) of 2-amino-6-picoline, 101.13 g (1.00 moles) of triethylamine, 185.18 g (2.50 moles) of t-butanol and 295 mL of chloroform were dropped into this phosgene solution over the course of 2.8 hours while holding the internal temperature at −15° C. to −5° C. Following completion of dropping, the solution was stirred for 1.4 hours. Next, 343.7 g (3.40 moles) of triethylamine were dropped in over the course of 2.6 hours while holding the internal temperature at −15° C. to 2° C. Following completion of dropping, the solution was stirred for 0.2 hours. Next, 238 mL of water and 931 mL of 28% sodium hydroxide were added sequentially. The aqueous phase was extracted with 50 mL of chloroform. The organic phases were combined and subjected to quantitative analysis by HPLC. The target (6-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester was obtained at a yield of 96%. The yield of 1,3-bis-(6-methyl-pyridin-2-yl)-urea (urea compound) was 3%.
Quantity
218.6 g
Type
reactant
Reaction Step One
Quantity
1702 mL
Type
solvent
Reaction Step Two
Quantity
108.19 g
Type
reactant
Reaction Step Three
Quantity
101.13 g
Type
reactant
Reaction Step Three
Quantity
185.18 g
Type
reactant
Reaction Step Three
Quantity
295 mL
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solvent
Reaction Step Three
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0 (± 1) mol
Type
reactant
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Quantity
343.7 g
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reactant
Reaction Step Five
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931 mL
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reactant
Reaction Step Six
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Quantity
238 mL
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solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (6-methylpyridin-2-yl)carbamate
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Reactant of Route 6
Reactant of Route 6
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